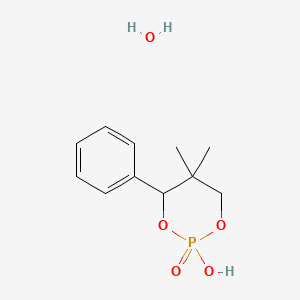
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-Phencyphos Hydrate is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is a hydrate form, meaning it contains water molecules within its crystal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Phencyphos Hydrate typically involves the reaction of a phosphine precursor with a chiral auxiliary. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process may require the presence of a base like sodium hydride to facilitate the reaction. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-Phencyphos Hydrate may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-(-)-Phencyphos Hydrate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The ligand can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, each with varying degrees of enantioselectivity depending on the reaction conditions.
Scientific Research Applications
®-(-)-Phencyphos Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism of action of ®-(-)-Phencyphos Hydrate involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity, directing the formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which lowers the activation energy for the desired enantiomer.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-Phencyphos Hydrate: The enantiomer of ®-(-)-Phencyphos Hydrate, used in similar applications but induces the opposite enantioselectivity.
BINAP: Another chiral phosphine ligand used in asymmetric synthesis, known for its high enantioselectivity.
DIPAMP: A chiral diphosphine ligand used in hydrogenation reactions.
Uniqueness
®-(-)-Phencyphos Hydrate is unique due to its specific chiral environment, which provides high enantioselectivity in catalytic reactions. Its hydrate form also offers stability and ease of handling compared to other chiral ligands.
Properties
IUPAC Name |
2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOPBMJZQKXMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














